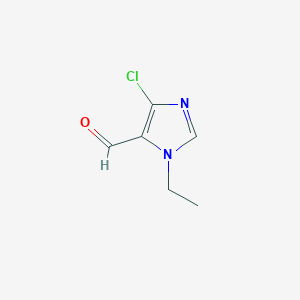

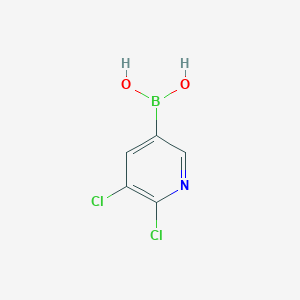

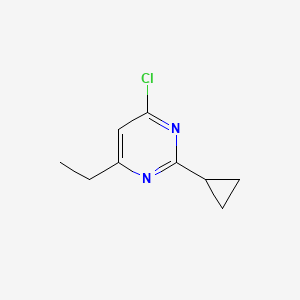

4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Übersicht

Beschreibung

4-Chloro-2-cyclopropyl-6-ethylpyrimidine, also known as CCEP, is an organic compound that has a wide range of applications in the scientific field. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of other compounds. CCEP is a versatile compound that can be used in a variety of ways, and its potential uses are still being explored.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

4-Chloro-2-cyclopropyl-6-ethylpyrimidine derivatives have shown potential in antiviral activity, particularly against retroviruses. A study demonstrated that certain 5-substituted 2,4-diaminopyrimidine derivatives, structurally related to 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, markedly inhibited retrovirus replication in cell culture. These compounds, however, showed minimal activity against DNA viruses like herpes simplex virus and cytomegalovirus (Hocková et al., 2003).

Antimalarial Properties

Pyrimethamine, an analog of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, has demonstrated antimalarial activities. Modifications to the pyrimethamine structure, particularly at the 6-ethyl substituent, have been explored to enhance antimalarial properties. Some of these derivatives displayed activities comparable to pyrimethamine against Plasmodium berghei in mice (Ress et al., 1976).

Antimicrobial Applications

Derivatives of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine have been investigated for their antimicrobial properties. A study synthesized certain derivatives and tested their in vitro antimicrobial activity against pathogenic micro-organisms, finding some of these compounds to be active (El-kerdawy et al., 1990).

Electrochemical Synthesis Applications

In the field of electrochemical synthesis, 4-amino-6-chloro-pyrimidines, structurally related to 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, have been utilized to prepare novel 4-amino-6-arylpyrimidines. This process employs a sacrificial iron anode and a nickel(II) catalyst, demonstrating a method for creating novel compounds under mild conditions (Sengmany et al., 2011).

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is homogentisate solanesyltransferase (HST) . HST is a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .

Mode of Action

4-Chloro-2-cyclopropyl-6-ethylpyrimidine, or its metabolite des-morpholinocarbonyl cyclopyrimorate (DMC), inhibits HST . In vitro assays showed that HST was strongly inhibited by DMC and weakly by 4-Chloro-2-cyclopropyl-6-ethylpyrimidine .

Biochemical Pathways

The compound affects the plastoquinone biosynthesis pathway . By inhibiting HST, it disrupts the formation of plastoquinone, leading to significant accumulation of homogentisate and a reduction in the level of plastoquinone .

Pharmacokinetics

The compound’s molecular weight is182.65 , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

The inhibition of HST by 4-Chloro-2-cyclopropyl-6-ethylpyrimidine or DMC leads to bleaching symptoms in plants . This is similar to the effects caused by existing carotenoid biosynthesis inhibitors .

Eigenschaften

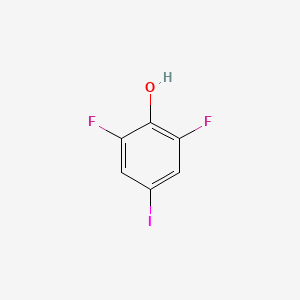

IUPAC Name |

4-chloro-2-cyclopropyl-6-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJFRGLAFWRANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)

![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)